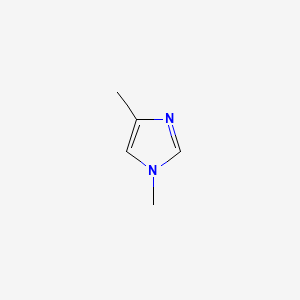

1,4-Dimethylimidazole

Beschreibung

Overview of Imidazole (B134444) Chemistry and its Significance in Advanced Organic and Inorganic Systems

Imidazole is a five-membered heterocyclic organic compound containing two nitrogen atoms. wikipedia.org This aromatic ring system is a cornerstone of heterocyclic chemistry due to its unique electronic properties and structural versatility. ajrconline.org The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org This characteristic, along with its ability to engage in hydrogen bonding and π-π stacking interactions, allows it to bind effectively to a wide range of biological targets and metal ions. ajrconline.org

The significance of the imidazole moiety is underscored by its presence in numerous naturally occurring and synthetic compounds of biological and industrial importance. biomedpharmajournal.org It is a fundamental component of the amino acid histidine and the hormone histamine, playing crucial roles in biological systems, including intracellular buffering. wikipedia.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" and is integral to many pharmaceuticals, including antifungal agents and anticancer drugs. ajrconline.org

In the realm of inorganic chemistry, the nitrogen atoms in the imidazole ring can coordinate with metal ions to form stable metal-organic frameworks (MOFs) and other coordination complexes. tandfonline.com These materials have found applications in catalysis, gas storage, and as sensors. tandfonline.comnbu.ac.in The ability of substituted imidazoles to act as ligands is a key area of research, with the nature and position of the substituents influencing the properties of the resulting metal complexes.

Historical Context and Evolution of Research on Dimethylimidazole Derivatives

Research into imidazole and its derivatives has been ongoing for over a century, with interest in substituted imidazoles, such as dimethylimidazoles, growing steadily. biomedpharmajournal.orggrafiati.com Early research focused on the synthesis and basic characterization of these compounds. The development of various synthetic methodologies, including multi-component reactions, has made a wide array of substituted imidazoles accessible for study. ajrconline.org

The evolution of research on dimethylimidazole derivatives has been driven by their potential applications. For instance, the introduction of methyl groups at different positions on the imidazole ring was found to significantly modulate the compound's basicity and steric properties. nih.gov This, in turn, influences their effectiveness as catalysts, ligands for metal complexes, and precursors for other functional molecules. nih.govcymitquimica.com Studies from the latter half of the 20th century began to explore the coordination chemistry of dimethylimidazoles with various transition metals, laying the groundwork for their use in materials science and catalysis. tandfonline.com More recent research has expanded into areas like ionic liquids and the photochemical properties of these derivatives. acs.orgsigmaaldrich.com

Scope and Objectives of Current Academic Inquiry into 1,4-Dimethylimidazole

Current academic research on this compound is multifaceted, exploring its potential in a variety of advanced applications. A significant area of investigation is its role as a ligand in coordination chemistry. Researchers are studying the stability and structure of this compound complexes with transition metals like cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). tandfonline.com These studies aim to understand the structure-extractability relationships of these complexes, which is crucial for applications in separation science. tandfonline.com

Another key focus is its application in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). For example, it is used in the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8), where it influences the particle size and, consequently, the material's performance in applications like photocatalytic hydrogen generation. extrica.com

Theoretical studies are also being conducted to understand the fundamental properties of this compound, such as its photochemical rearrangement pathways. acs.orgnih.gov These computational investigations provide insights into the reaction mechanisms at a molecular level, complementing experimental findings. Furthermore, its role as a building block for more complex molecules, including those with potential biological activity, continues to be an active area of research.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H8N2 |

| Molecular Weight | 96.13 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in water and various organic solvents |

| InChI Key | BLHTXORQJNCSII-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C=N1)C |

This data is compiled from various chemical databases. cymitquimica.comnih.gov

Research Applications of this compound

| Research Area | Application | Key Findings |

| Coordination Chemistry | Ligand for transition metal complexes | Forms stable complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), with conformational equilibria observed for Co(II) complexes. tandfonline.com |

| Materials Science | Precursor for ZIF-8 synthesis | The molar ratio of zinc acetate (B1210297) to dimethylimidazole affects the particle size of the resulting ZIF-8, which in turn influences its photocatalytic hydrogen generation performance. extrica.com |

| Photochemistry | Model compound for theoretical studies | Theoretical studies suggest two comparable mechanisms for its photochemical rearrangement: a conical intersection pathway and an internal cyclization-isomerization pathway. acs.orgnih.gov |

| Organic Synthesis | Catalyst and building block | Utilized as a catalyst in various organic reactions and as a precursor for the synthesis of other functionalized imidazole derivatives. cymitquimica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHTXORQJNCSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212784 | |

| Record name | 1,4-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-45-0 | |

| Record name | 1,4-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF7MPO9DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,4 Dimethylimidazole

Regioselective Synthesis of 1,4-Dimethylimidazole and its Isomers (e.g., 1,2-Dimethylimidazole (B154445), 1,5-Dimethylimidazole)

The controlled placement of substituents on the imidazole (B134444) ring is a critical challenge in synthetic chemistry. Regioselective syntheses are paramount for obtaining specific isomers like this compound, 1,2-dimethylimidazole, and 1,5-dimethylimidazole, as their physical, chemical, and biological properties can vary significantly.

A notable strategy for achieving regioselectivity in the synthesis of 1,4-disubstituted imidazoles involves a sequence starting from a glycine (B1666218) derivative. rsc.orgrsc.org This method proceeds through a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. Subsequent addition of a primary amine, such as methylamine, leads to a transamination and cyclization cascade, yielding the 1,4-disubstituted imidazole with high regioselectivity. rsc.orgrsc.org This approach is versatile, accommodating a range of N-substituents. rsc.org

The Van Leusen imidazole synthesis is another powerful tool, which can be adapted for regioselective outcomes. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov This reaction typically involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov By generating the aldimine in situ from an aldehyde and an amine, it becomes a three-component reaction. The regiochemistry of the final imidazole product is dictated by the substitution pattern of the initial reactants. organic-chemistry.org For instance, reacting an appropriate enamine with TosMIC can lead to 1,4-disubstituted 5-methylimidazoles. nih.gov

For the synthesis of 1,5-disubstituted imidazoles, specific methods have been developed, often starting from readily available amino acids and aldehydes, which can provide a library of compounds for applications such as screening for antibiotic activity. nih.gov

Multi-component reactions (MCRs) are highly efficient strategies for building molecular complexity in a single step, making them ideal for the synthesis of substituted imidazoles. nih.govpharmaguideline.com The Debus-Radziszewski synthesis and its variations are classic examples of MCRs used for imidazole formation, typically involving a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonia (B1221849) source. pharmaguideline.com

Modern catalytic approaches have significantly enhanced the scope and efficiency of these reactions. Various catalysts, including metal-based systems and organocatalysts, have been employed to promote the condensation and cyclization steps. nih.govrsc.org For example, copper-catalyzed reactions of terminal alkynes with amidines have been shown to produce 1,2,4-trisubstituted imidazoles with good regioselectivity. organic-chemistry.org The choice of catalyst can be crucial in directing the reaction towards a specific isomeric product, especially when unsymmetrical starting materials are used. rsc.org

The table below summarizes different catalytic systems used in multi-component reactions for the synthesis of substituted imidazoles.

| Catalyst System | Reactants | Product Type | Reference |

| Copper Iodide (CuI) | Iodobenzene, Imidazole, K3PO4 | N-arylimidazoles | nih.gov |

| Rhodium(II) acetate (B1210297) | 1-Sulfonyl-1,2,3-triazoles, Oxadiazoles | 1,5-Disubstituted imidazoles | rsc.org |

| Iron(III) chloride/Iodine | Amidines, Chalcones | Tetrasubstituted imidazoles | organic-chemistry.org |

| Benzoic Acid | Vinyl azides, Aldehydes, Amines | 1,2,5-Trisubstituted imidazoles | organic-chemistry.org |

Derivatization is a chemical modification technique used to alter the properties of a compound, often to improve its suitability for analysis by methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.govresearchgate.net For alkylimidazoles, derivatization can enhance volatility, improve chromatographic peak shape, and increase detector response. sigmaaldrich.com

A key strategy involves targeting the functional groups present on the imidazole ring or its substituents. Common derivatization methods include alkylation, acylation, and silylation, which react with active hydrogens on nitrogen atoms or other functional groups. sigmaaldrich.comresearchgate.net

A highly specific and effective derivatizing agent developed from a related compound is 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). researchgate.net This reagent is particularly useful for the analysis of phenolic compounds. It reacts with the phenolic hydroxyl group to form stable dimethylimidazolesulfonyl (DMIS) derivatives. These derivatives exhibit excellent chromatographic properties and produce intense signals in positive-ion electrospray ionization mass spectrometry (ESI-MS), significantly enhancing analytical sensitivity. researchgate.net The derivatization with DMISC has been successfully applied to the determination of 1-hydroxypyrene, a biomarker for exposure to polycyclic aromatic hydrocarbons, in human urine. researchgate.net

| Derivatization Reagent | Analyte Functional Group | Purpose | Analytical Method | Reference |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Enhance MS signal, Increase retention time | LC-IT-MS | nih.gov |

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic Hydroxyls | Improve MS response, Form stable derivatives | LC-ESI-MS/MS | researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic acids, Amines | Increase volatility, Improve peak shape | GC-MS | sigmaaldrich.com |

Imidazolium (B1220033) salts are a prominent class of ionic liquids (ILs) with applications as green solvents and in materials science. nih.govcore.ac.uknih.gov Their synthesis can be influenced by reaction conditions, including pressure. High-pressure techniques can accelerate reaction rates, improve yields, and sometimes influence the selectivity of chemical processes.

The synthesis of imidazolium salts, such as those derived from this compound, typically involves the quaternization of the imidazole nitrogen with an alkyl halide. rsc.orgmdpi.comorientjchem.org Applying high pressure can facilitate this SN2 reaction, particularly for less reactive alkylating agents or sterically hindered imidazoles. High-pressure infrared spectroscopy has been utilized to study the interactions and stability of imidazolium-based ionic liquids with biomolecules like DNA, demonstrating that pressure can influence the hydrogen bonding and structural integrity of these systems up to several gigapascals (GPa). nih.gov While the synthesis of many ILs is often conducted at atmospheric or autogenous pressure, the use of high pressure offers a tool for overcoming activation barriers and potentially accessing novel salt structures. researchgate.netresearchgate.netresearchgate.net

Reactivity and Advanced Reaction Kinetics of this compound

The reactivity of the this compound ring is a nuanced interplay of the electronic effects of the two nitrogen atoms and the attached methyl groups. The nitrogen at the 1-position is a tertiary amine, while the nitrogen at the 3-position is imine-like. The electron-donating nature of the methyl groups generally increases the electron density of the imidazole ring, enhancing its reactivity towards electrophiles compared to unsubstituted imidazole.

Electrophilic Substitution:

Electrophilic aromatic substitution in the imidazole ring is a well-documented process. For this compound, the substitution pattern is directed by the existing substituents. The methyl group at the 4-position is an activating, ortho-, para-directing group, while the N-methyl group also enhances the electron density of the ring. Consequently, electrophilic attack is anticipated to occur at the C5-position, which is ortho to the C4-methyl group and meta to the N1-methyl group, representing the most nucleophilic site. Common electrophilic substitution reactions for imidazole derivatives include nitration, halogenation, and Friedel-Crafts acylation. While specific kinetic data for this compound is not extensively reported, the general mechanism involves the formation of a sigma complex, with the rate being influenced by the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reagent/Reaction | Predicted Major Product |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 1,4-Dimethyl-5-nitroimidazole |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-1,4-dimethylimidazole |

Note: This table is based on established principles of electrophilic aromatic substitution on substituted imidazole rings.

Nucleophilic Substitution:

Nucleophilic substitution on the imidazole ring of this compound is less common and typically requires the presence of a good leaving group, such as a halogen, at one of the carbon positions. The electron-rich nature of the dimethylated imidazole ring makes it inherently resistant to nucleophilic attack. However, if a halogenated derivative of this compound were used, nucleophilic displacement could occur, likely proceeding through an SNAr (Substitution Nucleophilic Aromatic) mechanism. The rate of such a reaction would be dependent on the nature of the nucleophile, the leaving group, and the solvent. Computational studies on the reaction of imidazole with various bromo-arylethanone derivatives have provided insights into the kinetics and mechanisms of nucleophilic substitution in related systems. semanticscholar.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For imidazole derivatives, direct C-H arylation has emerged as a significant synthetic strategy. While studies have extensively documented the C5-arylation of 1-methylimidazole (B24206) and 1,2-dimethylimidazole, specific reports on the palladium-catalyzed arylation of this compound are less common. researchgate.netresearchgate.net However, the general principles of these reactions are applicable.

The direct C-H arylation of this compound would be expected to occur at the C5-position due to its higher electron density and steric accessibility. The reaction typically involves a palladium(II) catalyst, a suitable ligand (often a phosphine (B1218219) or N-heterocyclic carbene), a base, and an aryl halide or triflate. One study on the direct C5-arylation of imidazoles with aryl chlorides mentions the successful synthesis of novel imidazole derivatives from 1,4-dichlorobenzene, suggesting the feasibility of coupling at the C5 position of a 1,4-disubstituted imidazole. acs.org

Other important palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govsemanticscholar.orgliv.ac.uklibretexts.orglibretexts.orgyoutube.com For these to be applied to this compound, a pre-functionalized derivative (e.g., a halo-1,4-dimethylimidazole) would typically be required as one of the coupling partners.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

| Reaction Name | Substrates | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-1,4-dimethylimidazole + Arylboronic acid | 5-Aryl-1,4-dimethylimidazole |

| Heck Reaction | 5-Bromo-1,4-dimethylimidazole + Alkene | 5-Alkenyl-1,4-dimethylimidazole |

Note: This table illustrates potential applications of common cross-coupling reactions to functionalized this compound derivatives.

Proton transfer is a fundamental process in the chemistry of many nitrogen-containing heterocycles. However, in this compound, the nitrogen atom at the 1-position is methylated, which precludes the possibility of prototropic tautomerism that is observed in N-unsubstituted imidazoles. Tautomerism in imidazole involves the migration of a proton between the two nitrogen atoms, leading to two distinct but rapidly interconverting forms. Since this compound has a fixed methyl group on one nitrogen, it exists as a single tautomer.

Computational and experimental studies, such as those using ¹³C NMR spectroscopy, have utilized this compound and its isomer, 1,5-dimethylimidazole, as model compounds to understand the influence of substituent positions on the electronic structure and properties of the imidazole ring, which are relevant to its behavior in proton transfer events. researchgate.net

Coordination Chemistry of 1,4 Dimethylimidazole

1,4-Dimethylimidazole as a Ligand in Metal Complexes

This compound functions as a potent ligand, binding to metal ions through its imine nitrogen atom (N3). wikipedia.org The presence of methyl groups modifies its donor properties compared to unsubstituted imidazole (B134444), influencing the structure, stability, and reactivity of the resulting coordination complexes.

The synthesis of coordination polymers involving imidazole-based ligands often utilizes hydrothermal or solvothermal methods. mdpi.com These techniques involve reacting a corresponding metal(II) salt with the ligand in a sealed vessel under controlled temperature and pressure. mdpi.com For instance, new metal-organic coordination polymers of Cu(II), Co(II), Zn(II), and Cd(II) have been successfully synthesized using mixed imidazole and carboxylate ligands. nih.govnih.gov

Characterization of these coordination polymers is crucial to determine their structure and properties. Standard techniques include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern with one simulated from single-crystal data. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. nih.govnih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complex. nih.govnih.gov

Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the polymer and the loss of solvent molecules. nih.gov

These methods have been used to characterize various structures, from one-dimensional chains to complex three-dimensional frameworks. nih.govmdpi.com The final architecture is influenced by factors such as the coordination geometry of the metal ion and the nature of other ligands present. nih.gov

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal coordination complexes. wikipedia.org It considers the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. libretexts.org When ligands approach the central metal ion, the degeneracy of the d-orbitals is lifted, splitting them into different energy levels. libretexts.orglibretexts.org In an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). libretexts.orgyoutube.com

This compound acts as a sigma-donor ligand, donating a lone pair of electrons from its unsubstituted nitrogen atom to the metal center. wikipedia.org The electronic effect of the methyl group at the 4-position increases the electron density on the imidazole ring, enhancing its basicity and making it a stronger sigma-donor compared to imidazole. This stronger donation leads to a greater repulsion with the metal's eg orbitals, resulting in a larger ligand field splitting energy (Δo). This increased Δo affects the complex's electronic properties, including its color and magnetic behavior. For a metal ion with a d⁴ to d⁷ electron configuration, a sufficiently large Δo can cause electrons to pair in the lower-energy t₂g orbitals, leading to a low-spin complex. libretexts.org

The coordination of this compound is governed by a combination of steric and electronic effects, which dictates its flexibility and selectivity in forming complexes.

Electronic Effects: The methyl group at the 4-position is electron-donating, which increases the basicity of the imine nitrogen. researchgate.net This enhanced donor strength generally leads to the formation of more stable metal complexes. The increased basicity of alkyl-substituted imidazoles has been shown to influence their complex-forming properties. researchgate.netresearchgate.net

Steric Effects: The methyl group at the 1-position does not directly participate in coordination but provides steric bulk around the ligand. This steric hindrance can influence the coordination number and geometry of the metal complex, potentially preventing the formation of highly crowded structures and favoring specific geometries. nih.gov For example, steric effects induced by methyl substituents in the direct vicinity of the donor nitrogen atom can differentiate the process of complex formation, particularly for ions like Zn(II) and Ni(II). mdpi.com This interplay allows for selectivity, as metal ions with different preferred coordination geometries or ionic radii will interact differently with the sterically demanding ligand.

Advanced Applications in Metal Ion Separation and Extraction

The unique coordination properties of this compound and its derivatives make them excellent candidates for use as carriers in advanced separation processes, particularly for the selective extraction of metal ions from aqueous solutions. researchgate.net

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that have gained attention for their stability and efficiency in separating and concentrating metal ions. mdpi.comnih.gov A typical PIM consists of three main components:

A base polymer: Provides a solid structural support, with cellulose (B213188) triacetate (CTA) being a common choice. nih.govnih.gov

A plasticizer: A solvent that imparts flexibility to the membrane and facilitates the mobility of the carrier, such as o-nitrophenyl pentyl ether (o-NPPE). mdpi.comnih.gov

An ion carrier (extractant): A complexing agent that selectively binds to the target metal ion and transports it across the membrane. Alkylimidazoles, including derivatives of dimethylimidazole, have proven to be highly effective carriers. nih.govnih.gov

In this system, the alkylimidazole carrier, embedded within the membrane, complexes with metal ions at the feed phase interface. This metal-carrier complex then diffuses across the membrane to the receiving phase, where the metal ion is released, often due to a change in pH. semanticscholar.orgnih.gov

The performance of PIMs is evaluated based on transport kinetics (initial flux, J₀) and selectivity coefficients (S). Studies using PIMs doped with alkylimidazole derivatives, such as 1-octyl-2,4-dimethylimidazole, demonstrate high efficiency and selectivity in separating non-ferrous metal ions. nih.govnih.gov

The transport rate of metal ions generally follows the order: Zn(II) > Cd(II) > Co(II) > Cu(II) > Ni(II). nih.govresearchgate.net The transport of Ni(II) is often significantly less effective compared to other ions like Zn(II) and Cd(II). mdpi.comnih.govnih.gov This selectivity is attributed to the steric hindrance from the methyl groups on the imidazole carrier, which affects the formation of complexes with different metal ions. mdpi.com For instance, the tetrahedral coordination preferred by Zn(II) is more easily accommodated by sterically hindered ligands than the octahedral geometry preferred by Ni(II).

The initial flux for the transport of various metal ions across a PIM doped with 1-octyl-2,4-dimethylimidazole from a ternary solution is shown below.

| Metal Ion | Initial Flux (J₀) (µmol/m²·s) |

|---|---|

| Zn(II) | 28.0 |

| Cd(II) | 10.0 |

| Ni(II) | 0.27 |

Data sourced from a study on a ternary Zn(II)–Cd(II)–Ni(II) solution. nih.gov

The selectivity of the separation process is quantified by the selectivity coefficient (S), which is the ratio of the initial fluxes of two different metal ions. High selectivity coefficients indicate efficient separation.

| Coefficient | Value |

|---|---|

| S (Zn(II)/Cd(II)) | 2.8 |

| S (Zn(II)/Ni(II)) | 104.5 |

| S (Cd(II)/Ni(II)) | 23.5 |

Data for a PIM doped with 1-octyl-2,4-dimethylimidazole. mdpi.comnih.govnih.gov

These results highlight the exceptional ability of PIMs containing dimethylimidazole derivatives to selectively remove valuable or toxic metals like zinc and cadmium while leaving others like nickel behind. nih.govnih.gov After a 24-hour period, a removal of 95.5% for Zn(II) was achieved from a ternary solution using a PIM with 1-octyl-2,4-dimethylimidazole. mdpi.comnih.govnih.gov The rate of transport is determined by the diffusion of the metal-carrier complex across the membrane. mdpi.com

Impact of Ligand Structure and Basicity on Complex Stability

The stability of metal complexes formed with imidazole-type ligands is intrinsically linked to the ligand's structure and its corresponding basicity (proton affinity). In the case of this compound, the presence of two methyl groups significantly influences these properties compared to the parent imidazole molecule.

The addition of methyl groups to the imidazole ring increases the ligand's basicity. This is due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atoms, making them more available for coordination to a metal ion. A direct, linear relationship exists between the proton affinity (pKa value) of a simple, sterically unhindered imidazole ligand and the stability of the 1:1 complexes it forms with various divalent metal ions. researchgate.net

This relationship can be expressed through linear equations derived from plotting the logarithm of the stability constant (log K) against the pKa of the ligand. For a series of imidazole ligands, including imidazole and 1-methylimidazole (B24206), these plots yield straight lines for metal ions such as Ni²⁺, Cu²⁺, and Zn²⁺. researchgate.net This indicates that for structurally similar ligands where steric hindrance is not a major factor, higher basicity leads to the formation of more stable metal complexes. researchgate.net The stability of complexes for non-d-block metal ions also tends to decrease with increasing cation size (e.g., Ca²⁺ > Sr²⁺ > Ba²⁺) and increase with a higher ionic charge for ions of a similar size (e.g., Li⁺ < Mg²⁺ < Al³⁺). biointerfaceresearch.com

The design of the ligand, including the formation of chelate rings, also plays a crucial role in complex stability. Polydentate ligands that form five- or six-membered rings upon coordination with a metal ion result in significantly more stable complexes, a phenomenon known as the chelate effect. biointerfaceresearch.comresearchgate.net While this compound itself acts as a monodentate ligand, its derivatives can be incorporated into larger structures that allow for chelation. The stability of these chelate rings is influenced by their size, with five- and six-membered rings generally being the most stable. researchgate.net

Table 1: Relationship between Ligand Basicity and Complex Stability

| Metal Ion (M²⁺) | Linear Relationship Equation (log K vs. pKa) |

|---|---|

| Ni²⁺ | log K(NiL) = (0.438 ± 0.011) * pKa - (0.05 ± 0.07) |

| Cu²⁺ | log K(CuL) = (0.590 ± 0.015) * pKa + (0.13 ± 0.09) |

| Zn²⁺ | log K(ZnL) = (0.370 ± 0.012) * pKa - (0.08 ± 0.07) |

This table presents the linear equations showing the direct correlation between the pKa of simple imidazole-type ligands and the stability constants (log K) of their 1:1 complexes with select transition metal ions. Data sourced from reference researchgate.net.

Imidazole-Azo Ligands and Their Metal Complexes

Imidazole-azo compounds are a significant class of heterocyclic ligands that combine the coordination capabilities of both the imidazole ring and the azo (-N=N-) group. aip.orgneuroquantology.com These ligands are synthesized to create versatile chelating agents that form stable and often colorful complexes with a variety of metal ions. nih.gov Their properties make them subjects of interest for applications in diverse fields, including materials science and catalysis. arabjchem.orgresearchgate.net

Synthesis and Coordination Behavior with Transition Metal Ions

The synthesis of imidazole-azo ligands is typically achieved through a coupling reaction. The process generally involves two main steps:

Diazotization : An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5°C) to form a diazonium salt. researchgate.netjmchemsci.com

Azo Coupling : The resulting diazonium salt is then added to a solution containing the imidazole derivative, such as this compound. The coupling reaction occurs at the electron-rich position of the imidazole ring, yielding the final azo-imidazole ligand. researchgate.netimpactfactor.org

In their coordination with transition metal ions, these ligands often behave as bidentate chelating agents. aip.orgneuroquantology.comqu.edu.iq Coordination typically occurs through two specific nitrogen atoms:

The sp²-hybridized nitrogen atom at the N3 position of the imidazole ring. aip.orgneuroquantology.com

One of the nitrogen atoms from the azo group that is further from the imidazole ring. aip.orgqu.edu.iq

This coordination pattern results in the formation of a stable five-membered chelate ring between the ligand and the central metal ion. aip.org The resulting metal complexes, such as those with Co(II), Ni(II), and Cu(II), frequently exhibit an octahedral geometry. aip.orgneuroquantology.com This geometry is completed by the coordination of other ligands, such as chloride ions or water molecules, in the remaining positions of the coordination sphere. aip.orgarabjchem.org

Table 2: Coordination Characteristics of Imidazole-Azo Metal Complexes

| Metal Ion | Typical Coordination Behavior | Common Geometry | Stoichiometry (M:L) |

|---|---|---|---|

| Co(II) | Bidentate (via Imidazole N3 and Azo N) | Octahedral aip.org | 1:2 aip.orgneuroquantology.com |

| Ni(II) | Bidentate (via Imidazole N3 and Azo N) | Octahedral aip.org | 1:2 aip.orgneuroquantology.com |

| Cu(II) | Bidentate (via Imidazole N3 and Azo N) | Octahedral aip.org | 1:2 aip.orgneuroquantology.com |

| Zn(II) | Bidentate (via Imidazole N3 and Azo N) | Octahedral aip.org | 1:2 aip.org |

This table summarizes the general coordination behavior observed when imidazole-azo ligands react with various first-series transition metal ions, as described in references aip.orgneuroquantology.com.

Applications in Catalysis and Materials Science

The metal complexes derived from imidazole-azo ligands possess properties that make them suitable for various applications in catalysis and materials science.

In materials science , a significant application lies in the field of optical data storage. Metal-azo complexes are used as the recording layer in DVD-R discs. arabjchem.org These materials are valued for their high thermal stability and the ease with which their light absorption properties can be tuned by modifying the chemical substituents on the ligand. arabjchem.org Compared to the dyes alone, metal-azo complexes offer enhanced light stability, which is critical for the longevity of recorded data. arabjchem.org Their strong and tunable absorption bands make them promising for use in other photoelectronic and non-linear optical devices. arabjchem.orgscholarsresearchlibrary.com

In the realm of catalysis , coordination compounds involving transition metals are widely studied for their ability to catalyze a range of chemical reactions. biointerfaceresearch.comnih.gov While specific catalytic applications for this compound-azo complexes are an emerging area of research, related metal-azo complexes are known to have catalytic potential. researchgate.net The defined coordination sphere and the electronic properties of the metal center, which can be modulated by the imidazole-azo ligand, are key features for designing effective catalysts.

Catalytic Applications and Organocatalysis Involving 1,4 Dimethylimidazole

1,4-Dimethylimidazole as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. mdpi.com Imidazole (B134444) and its derivatives are effective organocatalysts for a variety of transformations. nih.gov this compound functions as a nucleophilic catalyst, leveraging the lone pair of electrons on its unsubstituted nitrogen atom to activate substrates. This catalytic activity is particularly notable in reactions such as the synthesis of cyclic carbonates from carbon dioxide and epoxides.

The synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂) is a significant chemical fixation route for CO₂, producing valuable compounds used as polar aprotic solvents and precursors for polymers. researchgate.net This reaction is often facilitated by a binary catalyst system, typically involving a Lewis base and a nucleophilic co-catalyst, such as a halide salt.

When this compound is used as the organocatalyst, the proposed mechanism generally proceeds as follows:

Epoxide Ring-Opening: The reaction is initiated by the nucleophilic attack of a halide anion (e.g., Br⁻ or I⁻ from a salt co-catalyst) on one of the carbon atoms of the epoxide ring. This is the rate-determining step and results in the opening of the strained ring to form a halo-alkoxide intermediate.

Carbon Dioxide Insertion: The alkoxide end of the intermediate then acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule. This step forms a linear carbonate species.

Cyclization: The final step involves an intramolecular nucleophilic substitution, where the oxygen atom that was originally part of the epoxide attacks the carbon atom bonded to the halide. This displaces the halide anion and forms the five-membered cyclic carbonate ring. The halide anion is thus regenerated, allowing it to participate in a new catalytic cycle.

This cooperative catalysis, where the imidazole derivative and a halide salt work in concert, is highly effective for CO₂ cycloaddition under relatively mild conditions. mdpi.comresearchgate.net

In the manufacturing of polyurethane foams, tertiary amines are widely used as catalysts to balance the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). epo.org Alkyl-substituted imidazoles, including dimethylimidazole derivatives, have been identified as effective catalysts in these formulations. google.com

This compound can promote both the gelling and blowing reactions, which is crucial for achieving the desired foam structure and properties. Its catalytic activity stems from the ability of the non-N-methylated nitrogen atom to activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water. The choice of catalyst influences the rate of foam rise, curing time, and the final physical properties of the foam, such as cell structure and dimensional stability. google.comgoogle.com

The performance of this compound can be compared with other standard amine catalysts used in polyurethane production.

| Catalyst Type | Primary Function | Examples | Key Characteristics |

|---|---|---|---|

| Blowing Catalysts | Promotes Water-Isocyanate Reaction | Bis(2-dimethylaminoethyl)ether | Leads to rapid CO₂ generation and foam rise. |

| Gelling Catalysts | Promotes Polyol-Isocyanate Reaction | Triethylenediamine (TEDA) | Builds polymer molecular weight and provides structural integrity. |

| Balanced Catalysts | Promotes both Blowing and Gelling | This compound | Offers a good balance of foam rise and cure rate. |

Role in Zeolitic Imidazolate Frameworks (ZIFs)

Despite extensive searches of scientific literature and patent databases, no specific research could be found detailing the use of this compound as a ligand in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs). Research in this area predominantly focuses on other imidazole derivatives.

No available research data specifically documents the application of this compound in the in situ synthesis of multivariate ZIFs for gas separation. Published studies on multivariate ZIFs for applications like C₂H₄/C₂H₆ separation have utilized other isomers, such as 2,4-dimethylimidazole (B189465), in conjunction with 2-methylimidazole (B133640) to create hybrid frameworks. nih.gov

There is no information available in the reviewed literature regarding the use of this compound for ligand modification or the fine-tuning of Metal-Organic Framework (MOF) structures. The practice of tuning MOF structures through linker design is well-established, but examples involving this compound could not be identified. rsc.org

Catalytic Activity in Asymmetric Reactions

Asymmetric catalysis requires the use of a chiral catalyst or reagent to induce stereoselectivity in a reaction, leading to an excess of one enantiomer over the other. This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it cannot function as a primary catalyst for inducing enantioselectivity in asymmetric reactions. While it could potentially serve as an achiral ligand in a larger chiral metal complex, no such applications are reported in the available scientific literature. Research in asymmetric organocatalysis involving imidazole-type structures typically employs chiral derivatives, such as those derived from amino acids or other chiral scaffolds. mdpi.comnih.gov

Di(methylimidazole)prolinol Silyl (B83357) Ether Catalyzed Michael Addition

A notable application of a methylimidazole-containing organocatalyst is in the asymmetric Michael addition of aldehydes to nitroolefins. A pyrrolidine-based catalyst, specifically di(methylimidazole)prolinol silyl ether, has been developed and demonstrated to be highly effective for this carbon-carbon bond-forming reaction, particularly in an aqueous environment. nih.gov This catalyst design incorporates a hydrophilic di(methylimidazole) group into the prolinol silyl ether backbone, which enhances its utility in water. nih.gov

The reaction, when catalyzed by di(methylimidazole)prolinol silyl ether in combination with sodium bicarbonate as an additive, proceeds efficiently in water as the solvent. nih.gov This catalytic system has been shown to produce high yields and excellent enantioselectivities in the Michael addition of various aldehydes to a range of nitroolefins. nih.gov

Detailed research findings indicate that the catalyst is effective at a low loading of 10 mol%. tohoku.ac.jp The reactions are typically carried out at room temperature and demonstrate broad applicability for both the aldehyde donor and the nitroalkene acceptor. nih.govtohoku.ac.jp High diastereoselectivity, favoring the syn adduct, is also observed in many cases. For instance, the reaction of propanal with β-nitrostyrene can achieve a syn/anti ratio of up to 94:6 and an enantiomeric excess (ee) of 99%. tohoku.ac.jp The catalyst's effectiveness extends to nitroolefins with both electron-donating and electron-withdrawing groups on the aromatic ring, consistently yielding products with high enantioselectivity. tohoku.ac.jp

The following interactive data table summarizes the results of the di(methylimidazole)prolinol silyl ether catalyzed Michael addition between various aldehydes and nitroolefins.

Enantioselectivity in Hydrogenation Reactions

Information regarding the specific application of this compound in enantioselective hydrogenation reactions is not available in the provided search results.

Computational and Spectroscopic Investigations of 1,4 Dimethylimidazole

Quantum Chemical Calculations and Spectroscopic Correlation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of compounds like 1,4-dimethylimidazole. These computational methods allow for the detailed study of molecular structure, vibrational modes, and electronic characteristics, which can be correlated with experimental spectroscopic data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and vibrational frequencies of molecules. For imidazole (B134444) derivatives, calculations are often performed using methods like B3LYP with a basis set such as 6-311G(d,p) to achieve a good correlation between theoretical and experimental results. nih.govresearchgate.net

Below is a representative table illustrating the type of data obtained from DFT calculations for a related molecule, demonstrating the expected parameters for this compound.

Representative DFT-Calculated Geometrical Parameters This table is illustrative and based on typical values for imidazole derivatives.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-N3 | ~1.32 Å |

| Bond Length | N3-C4 | ~1.39 Å |

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | C5-N1 | ~1.38 Å |

| Bond Angle | C5-N1-C2 | ~108.5° |

| Bond Angle | N1-C2-N3 | ~110.0° |

| Bond Angle | C2-N3-C4 | ~108.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A small energy gap is associated with high chemical reactivity and low stability, as it implies that the molecule can be easily excited. nih.gov

This analysis is crucial for understanding intramolecular charge transfer processes. arxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the regions within the molecule where electrophilic and nucleophilic reactions are likely to occur. In many imidazole derivatives, the HOMO is typically localized over the imidazole ring, while the LUMO's distribution can vary depending on the substituents. irjweb.comnih.gov The energy gap helps in predicting the electronic absorption properties of the molecule, which can be correlated with UV-Vis spectroscopy results.

Representative Frontier Orbital Energies This table is illustrative and provides typical energy values for similar heterocyclic systems.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.3 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ 1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 8.1 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation. libretexts.orgproteopedia.org

Standard color schemes denote regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red, and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential. nih.gov For an imidazole derivative like this compound, the MEP map is expected to show a region of high negative potential around the N3 nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The hydrogen atoms of the methyl groups and the ring would exhibit positive potential. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and dynamic processes such as tautomerism.

1H and 13C NMR spectroscopy are fundamental methods for confirming the structure of this compound. The number of signals, their chemical shifts (δ), splitting patterns, and integration values in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the molecule.

For this compound, the spectrum is relatively simple. The 1H NMR spectrum is expected to show signals for the two distinct ring protons (H2 and H5) and the two different methyl groups (at N1 and C4). Similarly, the 13C NMR spectrum would display distinct signals for each carbon atom in the molecule. nih.gov The chemical shifts are sensitive to the electronic environment, with the carbons and protons on the imidazole ring appearing at characteristic downfield positions.

1H and 13C NMR Chemical Shifts for this compound Data sourced from publicly available spectral databases. nih.gov

| Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|

| 1H | H-2 | ~7.3 |

| H-5 | ~6.6 | |

| N1-CH3 | ~3.5 | |

| C4-CH3 | ~2.1 | |

| 13C | C-2 | ~137.1 |

| C-4 | ~135.8 | |

| C-5 | ~115.5 | |

| N1-CH3 | ~32.2 | |

| C4-CH3 | ~13.1 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing crystalline and amorphous materials, including cocrystals. researchgate.net In the context of imidazole-containing compounds, ssNMR can probe intermolecular interactions, such as hydrogen bonding, which are crucial in the formation of cocrystals. researchgate.net

A key application of ssNMR in the study of imidazoles is the investigation of prototropic tautomerism, the process by which a proton migrates between the two nitrogen atoms of the imidazole ring. However, in this compound, both nitrogen atoms are substituted with methyl groups. This structural feature prevents the classical N-H proton tautomerism that is observed in unsubstituted or N-monosubstituted imidazoles. Therefore, while ssNMR could be employed to study the formation of cocrystals involving this compound by detecting changes in chemical shifts upon interaction with a coformer, it would not be used to study tautomeric forms in this specific molecule.

Advanced Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While direct, comprehensive vibrational assignment studies specifically for this compound are not extensively detailed in the available literature, analysis of related imidazolium-based ionic liquids provides insight into the expected spectral features. nih.govfgcu.edu

The vibrational spectrum of this compound is characterized by modes originating from the imidazole ring and the attached methyl groups. Key vibrational regions include:

C-H Stretching: Vibrations from the aromatic C-H bonds on the imidazole ring and the aliphatic C-H bonds of the two methyl groups.

Ring Stretching: Complex vibrations involving the C=C, C-N, and C=N bonds within the heterocyclic ring structure.

In-plane and Out-of-plane Bending: Bending motions of the C-H bonds relative to the plane of the imidazole ring.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending (scissoring, rocking) modes of the CH₃ groups.

In studies of various alkyl-methylimidazolium ionic liquids, skeletal vibrational modes of the imidazolium (B1220033) ring are identified in the mid-infrared range. nih.gov For instance, modes involving in-plane bending of the C(2)-H and C(4,5)-H bonds are typically observed between 1050–1200 cm⁻¹ and 1500–1650 cm⁻¹. nih.gov While the electronic environment of an ionic liquid cation differs from the neutral this compound molecule, the fundamental vibrational characteristics of the substituted imidazole ring provide a basis for spectral interpretation. Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which are then scaled to match experimental data and aid in the precise assignment of each observed band. fgcu.edu

Table 1: Expected Vibrational Mode Regions for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Origin |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Imidazole Ring C-H |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl Group C-H |

| Ring Skeletal Stretch | 1650 - 1400 | C=N, C=C Ring Vibrations |

| C-H In-plane Bend | 1400 - 1000 | Ring and Methyl C-H |

XPS analysis of imidazole-based compounds typically involves acquiring high-resolution spectra of the C 1s, N 1s, and other relevant elemental regions. The binding energy of the photoemitted electrons is characteristic of the atom's chemical state. For instance, in a series of imidazolium-based ionic liquids, distinct peaks within the C 1s spectrum could be resolved and assigned to carbon atoms in different chemical environments, such as those in the imidazole ring versus those in alkyl chains. ucl.ac.uk The N 1s spectrum is particularly informative for studying coordination, as the binding energy of the nitrogen electrons will shift upon coordination to a metal center or participation in hydrogen bonding.

In the context of surface analysis, angle-resolved XPS (ARXPS) can be used to determine the orientation of molecules on a substrate. nih.gov Studies on the adsorption of 4-methyl-2-phenyl-imidazole on copper surfaces have used XPS to confirm the formation of a thin protective layer and to suggest that the molecule bonds to the surface through both carbon and nitrogen atoms. rsc.org Such analyses are critical for understanding the performance of imidazole derivatives as corrosion inhibitors or in heterogeneous catalysis.

Table 2: Representative Binding Energies for Imidazole-Related Compounds

| Element (Core Level) | Chemical Environment | Typical Binding Energy (eV) |

|---|---|---|

| C 1s | Aliphatic (C-C, C-H) | ~285.0 |

| C 1s | Imidazole Ring (C-N) | ~286.0 - 286.5 |

| C 1s | Imidazole Ring (N-C=N) | ~287.0 - 288.0 |

Note: These are approximate values based on related compounds; specific values for this compound may vary.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been detailed in the surveyed literature, extensive crystallographic data exists for its isomers, such as 1,2-dimethylimidazole (B154445) and 2,4-dimethylimidazole (B189465) monohydrate. researchgate.netresearchgate.net This information highlights the types of structural parameters and intermolecular forces that are characteristic of dimethylated imidazole systems.

For example, the crystal structure of 2,4-dimethylimidazole monohydrate was determined to be in the monoclinic space group Ia. researchgate.net Its structure reveals a network of intermolecular interactions, including hydrogen bonding between the imidazole N-H group and the oxygen atom of the water molecule. The analysis of such structures provides insights into crystal packing and the influence of non-covalent forces, which are crucial for understanding the material's physical properties. When the crystal structure of this compound becomes available, analysis will focus on the planarity of the imidazole ring, the precise bond lengths and angles, and the nature of intermolecular interactions, which, in the absence of an N-H donor, will likely be dominated by C-H···N or C-H···π interactions and van der Waals forces.

Table 3: Crystallographic Data for the Isomer 2,4-Dimethylimidazole Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | Ia (no. 9) |

| a (Å) | 4.7212(4) |

| b (Å) | 11.1424(8) |

| c (Å) | 12.8211(9) |

| β (°) | 94.349(3) |

| Volume (ų) | 672.52(9) |

| Z | 4 |

| Temperature (K) | 200 |

Source: Hosten, E. C., & Betz, R. (2020). researchgate.net

Biological and Medicinal Chemistry Aspects of 1,4 Dimethylimidazole Derivatives

Biological Activity of Imidazole-Based Compounds

The unique electron-rich nature of the imidazole (B134444) ring makes it a "privileged scaffold" in drug discovery, capable of interacting with diverse biological targets. researchgate.netresearchgate.net This has led to the development of a wide range of imidazole derivatives with significant pharmacological activities. ijpsjournal.com

Imidazole derivatives have demonstrated a broad spectrum of bioactivity, establishing them as crucial agents in the fight against various pathogens and cancer. jchemrev.com

Antiviral Activity: The imidazole scaffold is a key component in the development of antiviral agents. nih.gov Research has shown that substituted imidazole derivatives can exhibit potent antiviral activity against a range of viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV-2), and coronaviruses. nih.govresearchgate.net For instance, a copper complex of 2,4,5-triphenyl-1H-imidazole was found to inhibit the replication of DENV-2 with an IC50 value of 98.62 μg/mL. nih.gov Docking studies have also suggested that imidazole analogs can bind to the active site of the SARS-CoV-2 main protease, indicating their potential as COVID-19 therapeutics. nih.gov

Antitumor Activity: The anticancer potential of imidazole derivatives is well-documented. nih.gov These compounds can induce cancer cell death through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA replication, and the modulation of key signaling pathways. nih.govmdpi.com For example, certain 1-substituted-2-aryl imidazoles have shown potent antiproliferative activities against a panel of cancer cell lines with IC50 values in the nanomolar range. nih.gov Dacarbazine, an imidazole-containing drug, has been a cornerstone in cancer chemotherapy, which spurred the development of other imidazole-based anticancer agents. jchemrev.comnih.gov

Antimicrobial Properties: Imidazole derivatives are foundational to many antimicrobial therapies. mdpi.com Their mechanism of action often involves disrupting microbial DNA, inhibiting protein synthesis, or interfering with cell wall integrity. ekb.egjchr.org Compounds combining imidazole with other heterocyclic rings like pyrazole (B372694) or triazole have shown potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. clinmedkaz.org The antifungal activity of imidazoles is also significant, with many derivatives effectively combating various Candida species. clinmedkaz.org

The unique physicochemical properties of imidazole derivatives make them valuable in the design of drug delivery systems. Imidazole-based ionic liquids have been investigated for their potential to enhance the solubility and delivery of poorly water-soluble drugs. nih.gov The pH-responsive nature of the imidazole ring, which can be protonated or deprotonated depending on the surrounding environment, is particularly useful for creating "smart" drug delivery systems that release their payload in specific tissues or cellular compartments with altered pH, such as tumor microenvironments.

Medicinal Chemistry of Imidazole-Based Supramolecular Complexes

The ability of the imidazole ring to coordinate with metal ions has led to the development of supramolecular complexes with significant medicinal applications. mdpi.comnih.gov These complexes often exhibit enhanced biological activity compared to the individual ligands, attributed to factors like altered geometry, redox potential, and improved targeting. researchgate.net

Imidazole-based supramolecular complexes can interact with biological macromolecules through various noncovalent interactions, including coordination bonds, hydrogen bonds, and π-π stacking. researchgate.netmdpi.com A primary target for many of these complexes is DNA. They can bind to DNA through intercalation, groove binding, or electrostatic interactions, ultimately inhibiting DNA replication and transcription processes in cancer cells. mdpi.com Furthermore, these complexes can target and inhibit specific enzymes. For example, metal complexes of imidazole have been shown to inhibit thioredoxin reductase, an enzyme often overexpressed in cancer cells, leading to oxidative stress and cell death. mdpi.com

Metal-based supramolecular complexes containing imidazole ligands have emerged as a promising class of anticancer agents. mdpi.comnih.gov Gold(I), Copper(II), and Ruthenium(II) complexes, in particular, have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.com For instance, an imidazole-substituted terpyridine copper(II) complex suppressed the growth of lung cancer A549 cells with an IC50 value of 0.81 μM. mdpi.com Similarly, imidazole-based phosphine (B1218219) gold(I) complexes have shown superior anti-breast cancer activity in vitro compared to the standard drug cisplatin. mdpi.com The cytotoxicity of these complexes is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com

| Complex | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Imidazole-substituted terpyridine-Cu(II) | A549 (Lung Cancer) | 0.81 | mdpi.com |

| Imidazole-mesalamine Schiff base Ru(II) complexes | Effective at lower doses than oxaliplatin (B1677828) in 3D colon cancer stem cell spheroids | mdpi.com | |

| Imidazole-based phosphine gold(I) complexes | Breast Cancer | Superior to cisplatin | mdpi.com |

| Novel 1H-imidazole[4,5-f] mdpi.commdpi.com phenanthroline derivative (IPM714) | HCT116 (Colorectal Cancer) | 1.74 | jchemrev.com |

| Novel 1H-imidazole[4,5-f] mdpi.commdpi.com phenanthroline derivative (IPM714) | SW480 (Colorectal Cancer) | 2 | jchemrev.com |

Molecular Docking and Dynamics Simulations in Drug Discovery

Computational methods are indispensable tools in modern drug discovery, providing insights into drug-receptor interactions at a molecular level. Molecular docking and molecular dynamics (MD) simulations are frequently employed to study imidazole derivatives. nih.gov

Molecular Docking is used to predict the preferred binding orientation of a ligand (the imidazole derivative) to a target protein. mdpi.com This technique helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com For example, docking studies have been used to investigate the binding of imidazole derivatives to targets like l-glutamine: d-fructose-6-phosphate amidotransferase (an antimicrobial target) and glycogen (B147801) synthase kinase-3β (a cancer target). nih.govnih.gov These studies can guide the rational design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations provide a deeper understanding of the stability and conformational changes of the protein-ligand complex over time. nih.gov By simulating the movements of atoms, MD can assess the stability of interactions predicted by docking and reveal dynamic aspects of the binding process. pensoft.net Metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are used to evaluate the stability of the complex. nih.gov Such simulations have been applied to study imidazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), providing valuable information for optimizing their design. nih.gov

| Derivative Type | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Imidazole derivatives with pyrazole moiety | l-glutamine: d-fructose-6-phosphate amidotransferase | Good affinity toward the active pocket, potential inhibitors. | |

| Novel imidazole-1,2,3-triazole hybrids | Glycogen synthase kinase-3β (GSK-3β) | Good binding interaction, consistent with in vitro cytotoxic results. | nih.govnih.gov |

| Novel imidazole analogs | HIV-1-reverse transcriptase | Showed good H-bonding and pi-pi interactions compared to nevirapine. | mdpi.com |

| Halogenated imidazole chalcones | Anticancer Target | Identified potential compounds based on binding affinity and specific interactions. | pensoft.net |

Binding Affinity Prediction with Receptors and Enzymes

The prediction of binding affinity between small molecules, such as derivatives of 1,4-dimethylimidazole, and biological targets like receptors and enzymes is a cornerstone of modern drug discovery. Computational techniques, particularly molecular docking, are frequently employed to forecast the binding mode and strength of these interactions. These in silico methods simulate the interaction between a ligand (the imidazole derivative) and a protein to predict the conformation of the ligand within the binding site and to estimate the binding energy.

Docking simulations can reveal crucial information about the intermolecular forces driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on various imidazole derivatives have shown that the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the methyl groups can engage in hydrophobic interactions within the receptor's binding pocket. The predicted binding affinities, often expressed as a docking score or binding energy (e.g., in kcal/mol), help researchers prioritize which derivatives to synthesize and test in vitro. This computational pre-screening significantly accelerates the identification of potential drug candidates by focusing resources on compounds with the highest likelihood of biological activity.

In Silico ADME Profiling and Drug-Likeness Assessment

Beyond binding affinity, the potential of a compound to become a successful drug depends on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling uses computational models to predict these properties for derivatives of this compound before they are synthesized, saving time and resources.

Drug-likeness is assessed using various established rules and filters, such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties. These rules evaluate parameters like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to be orally active drugs. Computational tools like SwissADME and pkCSM are widely used to calculate these properties and predict outcomes such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. This early-stage computational assessment is critical for identifying and filtering out compounds with unfavorable pharmacokinetic profiles.

| Parameter | Description | Favorable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | The mass of a molecule. | < 500 Da |

| Lipophilicity (log P) | The octanol-water partition coefficient, indicating solubility. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts cell permeability. | < 140 Ų |

Cocrystal Formation with Pharmaceutical Ingredients

Cocrystallization is a technique used in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure. Cocrystals are multi-component crystalline solids composed of an API and a coformer held together by non-covalent interactions, such as hydrogen bonds.

A derivative of dimethylimidazole, 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO), has been successfully used as a coformer to create cocrystals with the APIs barbituric acid (BA) and thiobarbituric acid (TBA). These cocrystals were synthesized using methods like slow evaporation from methanol (B129727) and mechanochemical grinding. The formation of these new solid phases demonstrates the potential of dimethylimidazole derivatives to act as effective coformers in pharmaceutical applications, offering a pathway to develop new solid forms of existing drugs. The selection of a suitable coformer is a critical step in designing cocrystals with desired properties.

Solid-State Characterization of Cocrystals

Once a cocrystal is formed, its solid-state properties must be thoroughly characterized to confirm its structure and understand its behavior. For the cocrystals formed between HIMO and the APIs barbituric acid and thiobarbituric acid, a range of analytical techniques were employed.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal lattice. For the TBA/HIMO cocrystal, this analysis revealed that it crystallizes in the triclinic system and identified the specific intermolecular hydrogen bonds and π–π stacking interactions that form the unique supramolecular structure.

Other techniques used for characterization include:

Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase, distinct from the starting materials.

Solid-State NMR Spectroscopy (¹³C CP/MAS, ¹⁵N CP/MAS): Provides information about the molecular structure and interactions in the solid state.

Differential Scanning Calorimetry (DSC): Used to determine thermal properties, such as the melting point of the new cocrystal form.

| Parameter | TBA/HIMO Cocrystal |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Interactions | Hydrogen bonds, π–π interactions, CH-π contacts |

| Stoichiometry | 2 molecules of TBA and 2 molecules of HIMO in the independent unit |

Data derived from studies on the cocrystal of Thiobarbituric Acid (TBA) and 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO).

Influence on Physicochemical Properties and Therapeutic Potential

The primary motivation for creating pharmaceutical cocrystals is to improve the physicochemical properties of an API, such as solubility, dissolution rate, stability, and bioavailability. By altering the crystal lattice, cocrystallization can disrupt the stable packing of the pure API, often leading to enhanced solubility.

In the case of the HIMO cocrystals with barbituric acid (BA) and thiobarbituric acid (TBA), the effect on solubility was evaluated. The BA/HIMO cocrystal showed slightly improved solubility in water compared to pure BA. However, for the TBA/HIMO cocrystal, solubility was actually reduced by over 30% in water. In simulated gastric fluid, both cocrystal systems exhibited a decrease in solubility compared to the pure APIs.

Regarding therapeutic potential, biological studies were conducted on the HIMO coformer and the resulting cocrystals. These studies suggested that the complexes are not cytotoxic at concentrations up to 100 µM, indicating that HIMO is a biocompatible coformer. While these specific cocrystals did not consistently enhance solubility, their lack of toxicity suggests that dimethylimidazole derivatives can be considered as safe coformers for developing new therapeutic materials. This opens the door for further research into pairing them with other APIs where they might have a more favorable impact on physicochemical properties.

Materials Science Applications of 1,4 Dimethylimidazole

Imidazole (B134444) Derivatives in Polymer and Composite Materials

Imidazole and its derivatives are known for their utility in the synthesis and modification of polymeric materials. They can act as catalysts, curing agents, or be incorporated into the polymer structure to impart specific properties.

Extensive research has been conducted on rendering elastomers like carboxylated nitrile butadiene rubber (XNBR) recyclable through the incorporation of dynamic chemical bonds. One approach involves using metal-ligand coordination with the aid of imidazole-based compounds. However, studies in this specific area have predominantly focused on the use of 1,2-dimethylimidazole (B154445). At present, publicly available scientific literature does not detail the specific application or performance of 1,4-Dimethylimidazole in the development of recyclable XNBR composites.

In the field of electroplating, additives are crucial for achieving smooth, uniform, and bright metallic coatings. Leveling agents are a class of additives that help to produce a planar surface by influencing the metal deposition rate at different points on the substrate.